Abacavir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abacavir-d4 is a deuterated form of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, which can provide unique advantages in drug development and research . Abacavir itself is a synthetic carbocyclic nucleoside analog of guanosine, which helps decrease HIV viral loads and reduces the risk of developing AIDS .
Scientific Research Applications
Abacavir-d4 is widely used in scientific research due to its unique properties:
Mechanism of Action
Target of Action
Abacavir-d4, like its parent compound Abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .
Mode of Action
This compound is converted intracellularly by cellular enzymes into its active metabolite, carbovir triphosphate . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .
Biochemical Pathways
This compound affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and a slowdown in the progression of the disease .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Abacavir. It is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir is primarily metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .
Result of Action
The result of this compound’s action is a decrease in HIV-1 viral load, which retards or prevents the damage to the immune system and reduces the risk of developing AIDS . It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .
Action Environment
The action of this compound, like other antiretroviral drugs, can be influenced by various environmental factors. These factors can include the presence of other medications, patient adherence to medication schedules, and individual patient characteristics such as weight and overall health status . .
Safety and Hazards
Future Directions
Abacavir-d4 is used for research purposes, particularly in the study of HIV treatment. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . There are ongoing studies on the efficacy and safety of abacavir-containing combination antiretroviral therapy as first-line treatment of HIV infected children and adolescents . Another study focuses on abacavir/lamivudine plus darunavir/ritonavir or raltegravir in HIV-positive drug-naïve patients .
Biochemical Analysis
Biochemical Properties
Abacavir-d4, like Abacavir, interacts with various enzymes and proteins. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV-1 and HIV-2 strains .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to other antiretroviral drugs . It also impacts cell signaling pathways and gene expression related to viral replication .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP). This metabolite inhibits the activity of HIV-1 reverse transcriptase both by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is generally well-tolerated, with common side effects occurring early after antiretroviral therapy initiation and being manageable . Hypersensitivity reactions can occur, typically within the first six weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has been shown to promote arterial thrombosis in a murine model, suggesting a potential cardiovascular risk associated with its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The metabolites are then excreted from the body in their inactive forms .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abacavir-d4 involves the incorporation of deuterium atoms into the Abacavir molecule. One common method is the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine . The process includes several steps:
Starting Material Preparation: The di-halo aminopyrimidine is prepared with specific functional groups.
Cyclization: The starting material undergoes cyclization to form a key intermediate compound.
Deuterium Incorporation: Deuterium atoms are introduced through specific reactions, replacing hydrogen atoms.
Final Product Formation: The intermediate is reacted with cyclopropyl amine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Abacavir-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or electrochemical methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the compound.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, platinum electrodes, boron-doped diamond electrodes.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: Degradation products identified using mass spectrometry, characterized by specific mass-to-charge ratios.
Reduction and Substitution Products: Modified analogs of this compound with altered functional groups.
Comparison with Similar Compounds
Similar Compounds
Abacavir: The non-deuterated form of Abacavir-d4, used in similar applications.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with Abacavir.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different safety profile.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in stability and pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the compound’s stability, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.